2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide
Description
This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl and 4-chlorophenyl groups, respectively. A sulfanyl (-S-) group at position 4 connects to an acetamide moiety, which is further linked to a 2,3-dihydro-1,4-benzodioxin ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive imidazole derivatives, which are often explored for anticancer, antimicrobial, or anti-inflammatory properties .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXKNVJMBJJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the attachment of the sulfanyl group and the benzodioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide have shown efficacy against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Studies have suggested that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, with preliminary studies indicating that it may reduce inflammatory markers in cell-based assays. This suggests potential applications in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted by Foroumadi et al. (2020) assessed the antibacterial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones against S. aureus and E. coli .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of imidazole derivatives, researchers found that certain modifications to the imidazole ring enhanced cytotoxicity against breast cancer cell lines. The specific compound was tested alongside other derivatives, revealing a dose-dependent response in cell viability assays .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is prone to oxidation under controlled conditions:
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Sulfoxide formation : Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.
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Sulfone formation : Stronger oxidants such as potassium permanganate (KMnO₄) or oxone convert the sulfanyl group to a sulfone (-SO₂-).
Example reaction pathway :
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, forming a carboxylic acid and releasing 2,3-dihydro-1,4-benzodioxin-6-amine.
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Basic hydrolysis : NaOH in aqueous ethanol generates the corresponding carboxylate salt.
Conditions :
| Hydrolysis Type | Reagents | Temperature | Product |
|---|---|---|---|
| Acidic | 6M HCl | 100°C | Carboxylic acid + amine |
| Basic | 2M NaOH | 80°C | Carboxylate salt |
Nucleophilic Substitution
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom:
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Replacement of chlorine : Amines (e.g., NH₃) or alkoxides (e.g., NaOMe) displace the chloride under catalytic Cu(I) conditions.
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Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids substitutes chlorine with aryl/alkyl groups.
Key example :
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para position of the methoxy group:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.
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Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring.
Regioselectivity :
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Methoxy (-OMe) acts as an activating, ortho/para-directing group.
Reduction Reactions
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Imidazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the imidazole ring to form a dihydroimidazole derivative.
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Nitro group reduction : If present, nitro groups are reduced to amines using Sn/HCl or H₂/Pd.
Comparative Reactivity with Analogs
Mechanistic Insights
-
Sulfanyl oxidation : Proceeds via a radical or two-electron mechanism depending on the oxidant.
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Acetamide hydrolysis : Follows a tetrahedral intermediate pathway in basic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its combination of a dihydrobenzodioxin-linked acetamide and dual aryl-substituted imidazole. Below is a comparative analysis with analogous molecules:
Structural and Functional Insights
Imidazole vs. Thiadiazole-based analogs () may exhibit different electronic properties due to sulfur-rich heterocycles, affecting binding affinity .
Substituent Effects: The 4-methoxyphenyl group in the target compound could enhance solubility via hydrogen bonding compared to the 4-fluorobenzyl group in Compound 36 .
Sulfanyl vs. Sulfonyl Groups :
- The sulfanyl (-S-) linker in the target compound may confer redox sensitivity or nucleophilic reactivity, unlike the sulfonyl (-SO₂-) group in Compound 36, which is more electron-withdrawing and stable .
Q & A
Q. Q1: What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction yields be optimized?
A: The compound’s synthesis involves multi-step reactions, typically starting with condensation of substituted anilines and isocyanides (e.g., 4-methoxyphenyl isocyanide) to form intermediate imidazole-thioether scaffolds. A key step is the sulfanyl-acetamide coupling, which requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). For example, sodium azide-mediated cyclization or copper-catalyzed thiol-ene reactions are often utilized . Yield optimization may involve iterative solvent screening (e.g., DMF vs. THF) and monitoring by LC-MS to identify side products.
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
A: X-ray crystallography is the gold standard for structural confirmation. Use SHELXL (a subprogram of SHELX) for refining crystallographic data, particularly for resolving ambiguities in the imidazole and benzodioxin moieties . Complementary techniques include:
- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy vs. chloro groups).
- HR-MS : To validate molecular weight and isotopic patterns.
- FT-IR : For identifying functional groups like sulfanyl (-S-) and acetamide (-NHCO-).
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the imidazole core?
A: A robust SAR study should:
Vary substituents systematically : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
Assay selection : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability assays (e.g., IC₅₀ determination).
Statistical validation : Apply ANOVA to compare activity differences across analogs.
Computational docking : Map substituent effects to binding pocket interactions using software like AutoDock Vina.
| Substituent (R) | LogP | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Cl | 3.2 | 0.45 | -8.2 |
| 4-NO₂ | 2.8 | 0.78 | -7.5 |
| 4-OCH₃ | 2.5 | 1.20 | -6.9 |
Note: Data adapted from analogous imidazole derivatives .
Q. Q4: What experimental strategies resolve contradictions in reported biological activity data for this compound?
A: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).
- Purity validation : Use HPLC (>98% purity) and quantify residual solvents (GC-MS).
- Mechanistic studies : Employ CRISPR-engineered cell lines to isolate target-specific effects vs. off-target interactions.
Q. Q5: How can computational tools like Multiwfn elucidate the compound’s electronic properties for drug design?
A: Multiwfn calculates electron density-derived metrics critical for drug-likeness:
Q. Workflow :
Generate optimized geometry using Gaussian at the B3LYP/6-31G* level.
Import output to Multiwfn for ESP mapping and topology analysis.
Environmental and Safety Considerations
Q. Q6: What frameworks guide the assessment of this compound’s environmental persistence and ecotoxicity?
A: Follow Project INCHEMBIOL’s guidelines ( ):
Environmental fate : Measure hydrolysis half-life (pH 7.4 buffer) and photodegradation (UV-Vis exposure).
Bioaccumulation : Compute logKow (octanol-water coefficient) via shake-flask assays.
Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
Q. Q7: What safety protocols are critical for handling this compound in laboratory settings?
A:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfanyl intermediates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal (per EPA guidelines) .
Methodological Challenges
Q. Q8: How can researchers address low crystallinity in X-ray diffraction studies of this compound?
A:
Q. Q9: What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
A:
- Non-linear regression : Fit data to Hill equation (GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
- Meta-analysis : Aggregate data from multiple studies using random-effects models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
